N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Thiophene Derivative Synthesis: The thiophene ring is introduced through a series of reactions, often starting with thiophene-2-carboxylic acid.
Oxazole Ring Formation: The oxazole ring is synthesized via cyclization reactions involving appropriate precursors.
Final Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the thiophene and oxazole derivatives under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide
- N-(4-(4-acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide
Uniqueness
N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C16H13N3O3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-10(20)17-11-4-6-12(7-5-11)18-16(21)13-9-14(22-19-13)15-3-2-8-23-15/h2-9H,1H3,(H,17,20)(H,18,21) |
InChI Key |
CTCPVDKKQJGXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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